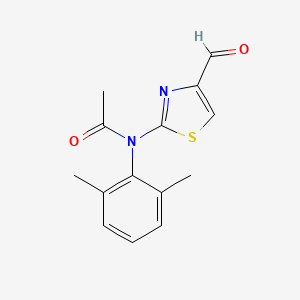

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Description

N-(2,6-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 854035-99-7) is a substituted acetamide featuring a 2,6-dimethylphenyl group and a 4-formyl-1,3-thiazol-2-yl moiety. Its molecular weight is 274.34 g/mol, with the MDL number MFCD06655188 . Key structural attributes include:

- 2,6-Dimethylphenyl group: Enhances steric bulk and lipophilicity.

- 4-Formyl-thiazole: Provides a reactive aldehyde group for further derivatization.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-5-4-6-10(2)13(9)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTCZYISPXZPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C2=NC(=CS2)C=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Attachment of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which uses DMF and POCl3.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,6-dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Formyl Group Reactivity

The 4-formyl substituent on the thiazole ring is highly reactive, participating in nucleophilic additions and condensations. Key reactions include:

Acetamide Bridge Reactivity

The acetamide linker (N-(2,6-dimethylphenyl)acetamide) undergoes hydrolysis and alkylation:

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and cycloadditions:

Stability and Degradation

-

Thermal Stability : Stable below 150°C; degradation observed at higher temperatures via cleavage of the acetamide bond.

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding 2,6-dimethylaniline and thiazole fragments .

Mechanistic Insights

The formyl group’s electron-withdrawing nature activates the thiazole ring for nucleophilic attack, while the dimethylphenyl group provides steric hindrance, directing reactivity to specific sites .

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with certain compounds achieving IC50 values that indicate significant anticancer activity .

Antimicrobial Properties

Thiazole-containing compounds have been investigated for their antimicrobial properties. In a recent study, several thiazole derivatives were synthesized and tested against different bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .

Antidiabetic Effects

Research has indicated that thiazole derivatives may possess antidiabetic properties. A study involving novel thiazolidinone derivatives demonstrated their effectiveness in reducing hyperglycemia and improving lipid profiles in rodent models of metabolic syndrome . This highlights the therapeutic potential of this compound in managing diabetes.

Neuroprotective Effects

Thiazole derivatives have also been studied for their neuroprotective effects. Compounds similar to this compound showed potential in protecting neuronal cells from oxidative stress and apoptosis in vitro. This suggests a possible application in neurodegenerative diseases .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study published by Evren et al., a series of thiazole derivatives were tested for anticancer activity against A549 cells. The results showed that certain compounds had IC50 values significantly lower than standard treatments like cisplatin, indicating their potential as effective anticancer agents .

Case Study 2: Antidiabetic Effects

A recent investigation into novel thiazolidinone derivatives revealed that these compounds could significantly lower blood glucose levels and improve lipid profiles in diabetic rodent models. This suggests that this compound may have therapeutic implications for diabetes management .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The thiazole ring and formyl group could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

N-(2,6-Diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 872108-12-8)

Structural Differences :

Chloro-Substituted Acetamides (e.g., Metazachlor, Dimethachlor)

Structural Differences :

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural Differences :

Crystallography :

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

Structural Differences :

- Diphenylacetamide core vs.

- Crystal Packing: R22(8) hydrogen-bonded dimers and C–H···π interactions, contrasting with unknown packing for the target compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Acetamides

Reactivity and Derivatization Potential

- The 4-formyl group in the target compound distinguishes it from analogs, enabling:

- Schiff base formation with amines.

- Reductive amination for secondary amine derivatives.

- Click chemistry via aldehyde-azide cycloaddition.

Research Implications and Gaps

- Crystallographic Data : The target compound’s crystal structure remains uncharacterized; predictions based on analogs suggest twisted conformations between aryl and thiazole rings .

- Supply Challenges : Discontinuation by some suppliers (e.g., CymitQuimica) underscores the need for synthetic optimization .

Biological Activity

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS No. 854035-99-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticonvulsant and anticancer properties, supported by relevant research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 274.34 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Anticonvulsant Activity

Research has indicated that compounds featuring thiazole moieties exhibit significant anticonvulsant properties. A study highlighted the design of various N-(2,6-dimethylphenyl) semicarbazones that demonstrated effective anticonvulsant activity in several seizure models. Notably, these compounds were found to increase GABA levels and inhibit GABA transaminase, leading to enhanced anticonvulsant effects .

Case Study: Anticonvulsant Efficacy

In a comparative study involving several thiazole derivatives, this compound was evaluated alongside other compounds for its ability to mitigate seizures. The results showed that this compound exhibited a dose-dependent response in the maximal electroshock test (MEST), indicating its potential as an effective anticonvulsant agent.

| Compound | Model Tested | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | MEST | 85% | Significant reduction in seizure duration |

| Prototype Semicarbazone | MEST | 90% | Increased GABA levels by 118% |

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. A review of thiazole-bearing compounds revealed that they can induce apoptosis in various cancer cell lines. The presence of electron-donating groups on the phenyl ring was shown to enhance cytotoxic activity .

Case Study: Cytotoxic Effects

In vitro studies on cell lines such as A-431 and Jurkat demonstrated that this compound exhibited notable cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin.

| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| A-431 | 1.98 ± 1.22 | Lower efficacy |

| Jurkat | 1.61 ± 1.92 | Comparable efficacy |

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and cellular proliferation:

- GABAergic Modulation : Enhances GABA levels leading to increased inhibitory neurotransmission.

- Apoptosis Induction : Promotes programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, and how can purity be optimized?

Methodological Answer: A common approach for synthesizing structurally analogous acetamides involves coupling a substituted phenylacetic acid with an aminothiazole derivative using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane. For example, 2,6-dichlorophenylacetic acid was coupled with 2-aminothiazole in the presence of triethylamine, followed by extraction and purification via slow evaporation from methanol/acetone mixtures . To optimize purity:

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, dihedral angles (e.g., twist between thiazol and phenyl rings), and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refinement, with H atoms placed via riding models .

- NMR spectroscopy: Confirm substituent integration (e.g., methyl groups on phenyl, formyl proton on thiazole).

- Mass spectrometry (MS): Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental analysis: Ensure C/H/N/O ratios match theoretical values (e.g., deviations <0.4% acceptable) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., unexpected dihedral angles or polymorphism) be addressed during structural refinement?

Methodological Answer: In cases of conformational flexibility (e.g., variable dihedral angles between aromatic rings):

- Use SHELXL’s TWIN/BASF commands to model twinning or multi-conformational states observed in asymmetric units .

- Apply restraints to planar groups (e.g., thiazole rings) using DFIX/FLAT instructions to reduce overfitting.

- Validate against related structures: For example, 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibited three distinct conformers in its asymmetric unit, resolved via hydrogen-bonding analysis and occupancy refinement .

Q. What strategies resolve contradictions in biological activity predictions derived from computational vs. experimental data?

Methodological Answer:

- Molecular docking validation: Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields to account for formyl group polarity, which may alter binding site interactions.

- SAR studies: Use analogs like N-(1,3-thiazol-2-yl)acetamides (known for penicillin-like structural motifs) to correlate substituent effects (e.g., electron-withdrawing formyl groups) with activity .

- In vitro assays: Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) to verify computational predictions .

Q. How can hydrogen-bonding networks and π-π interactions in this compound inform co-crystal engineering?

Methodological Answer:

- Analyze SCXRD data for motifs like R₂²(8) rings (N–H⋯N bonds) or C–H⋯π interactions, common in thiazole-containing acetamides .

- Design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids). For instance, the thiazolyl formyl group can act as a hydrogen-bond acceptor, while the acetamide N–H serves as a donor .

- Use Mercury CSD software to simulate packing diagrams and predict co-former compatibility .

Q. What experimental and computational methods are recommended to study degradation pathways under varying pH/temperature conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond) .

- DFT calculations: Model transition states for hydrolysis using Gaussian09 at the B3LYP/6-31G* level to predict vulnerable bonds .

- Isotopic labeling: Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.